
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- is a heterocyclic organic compound with the molecular formula C7H10N2O2S. It is a derivative of hydantoin, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. This compound features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- can be synthesized through several methods. Another method includes the condensation of amino acids with cyanates and isocyanates . These reactions typically require mild conditions and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of hydantoin derivatives often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. For example, the condensation of arylglyoxals and phenylurea/thiourea using polyphosphoric ester as a reaction mediator has been reported to produce high yields of hydantoins . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted hydantoins. These products have diverse applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Hydantoin derivatives are known for their anticonvulsant and muscle relaxant properties. This compound is being investigated for similar therapeutic applications.
Industry: It is used in the production of polymers, resins, and agrochemicals
Mécanisme D'action
The mechanism of action of hydantoin, 1-acetyl-3,5-dimethyl-2-thio- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfur atom in the compound plays a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: A well-known anticonvulsant with a hydantoin core structure.
Dantrolene: A muscle relaxant that also contains a hydantoin moiety.
Iprodione: A fungicide with a hydantoin structure used in agriculture.
Uniqueness
These functional groups allow for a broader range of chemical modifications and interactions compared to other hydantoin derivatives .
Propriétés
Numéro CAS |
64143-07-3 |
|---|---|
Formule moléculaire |
C7H10N2O2S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
1-acetyl-3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3 |
Clé InChI |
UOCDUHWIIWYTIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=S)N1C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



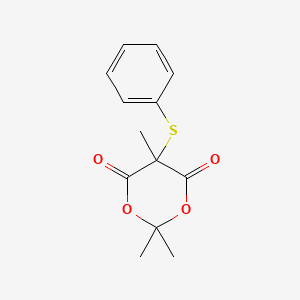



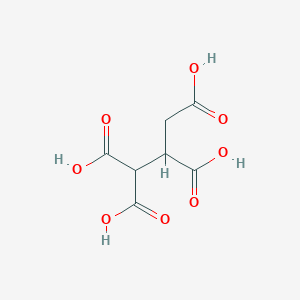
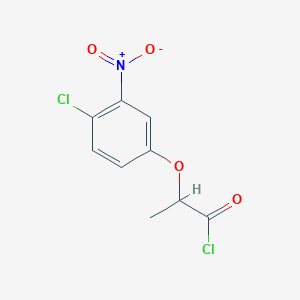
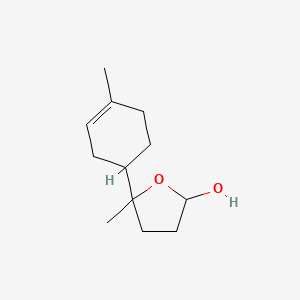
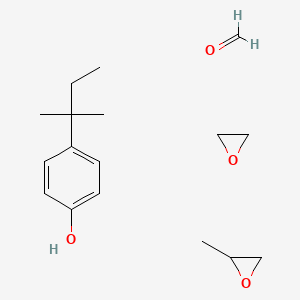
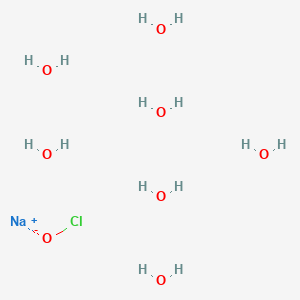

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)

![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
